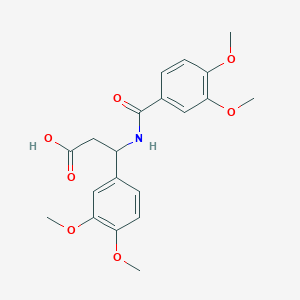

3-(3,4-Dimethoxy-benzoylamino)-3-(3,4-dimethoxy-phenyl)-propionic acid

Description

Table 1: Structural Representations

Key Structural Features:

- Central chiral carbon : The α-carbon bearing both the benzoylamino and dimethoxyphenyl groups creates a stereocenter.

- Electron-rich aromatic systems : The 3,4-dimethoxy substituents enhance resonance stability.

- Hydrogen-bonding sites : Carboxylic acid (-COOH) and amide (-NH-C=O) groups enable intermolecular interactions.

This compound’s structural complexity necessitates precise representation to avoid ambiguity in synthetic or analytical contexts.

Properties

IUPAC Name |

3-[(3,4-dimethoxybenzoyl)amino]-3-(3,4-dimethoxyphenyl)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23NO7/c1-25-15-7-5-12(9-17(15)27-3)14(11-19(22)23)21-20(24)13-6-8-16(26-2)18(10-13)28-4/h5-10,14H,11H2,1-4H3,(H,21,24)(H,22,23) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNNFAEUEMHYZNE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(CC(=O)O)NC(=O)C2=CC(=C(C=C2)OC)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23NO7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-Dimethoxy-benzoylamino)-3-(3,4-dimethoxy-phenyl)-propionic acid typically involves the following steps:

Starting Materials: The synthesis begins with 3,4-dimethoxybenzoyl chloride and 3,4-dimethoxyaniline as the primary starting materials.

Formation of Amide Bond: The 3,4-dimethoxybenzoyl chloride reacts with 3,4-dimethoxyaniline in the presence of a base such as triethylamine to form the corresponding amide.

Alkylation: The amide is then subjected to alkylation using a suitable alkylating agent, such as ethyl bromoacetate, to introduce the propionic acid moiety.

Hydrolysis: The ester group is hydrolyzed under acidic or basic conditions to yield the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of more efficient catalysts, improved reaction conditions, and scalable processes.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-Dimethoxy-benzoylamino)-3-(3,4-dimethoxy-phenyl)-propionic acid can undergo various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

Reduction: The amide bond can be reduced to an amine using reducing agents like lithium aluminum hydride.

Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Reduction: Lithium aluminum hydride or sodium borohydride.

Substitution: Nitrating mixture (HNO3/H2SO4) for nitration, halogens (Cl2, Br2) in the presence of a Lewis acid for halogenation.

Major Products

Oxidation: Quinones.

Reduction: Corresponding amines.

Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

Biological Activities

This compound exhibits several notable biological activities:

- Antitumor Properties : Research indicates that derivatives of benzamide compounds, including those related to 3-(3,4-Dimethoxy-benzoylamino)-3-(3,4-dimethoxy-phenyl)-propionic acid, have shown promising antitumor effects. These compounds have been evaluated in vitro against various cancer cell lines, demonstrating significant cytotoxicity .

- Proteomics Research : The compound is utilized in proteomics as a tool for studying protein interactions and modifications. Its structure allows it to act as a probe in biochemical assays .

- Anxiolytic Activity : Some derivatives are noted for their anxiolytic effects. For instance, intermediates derived from similar structures have been linked to the synthesis of tofisopam, a known anxiolytic medication .

Case Studies

- Antitumor Activity : In a study involving various benzamide derivatives, compounds similar to this compound were tested against human colon carcinoma cell lines. Results indicated that these compounds exhibited potent inhibition of cell proliferation and induced apoptosis in cancer cells .

- Proteomic Applications : A study highlighted the use of this compound in the development of assays for protein labeling and identification. The ability to modify proteins selectively makes it valuable for understanding protein function and interaction networks .

Comparative Analysis of Related Compounds

Mechanism of Action

The mechanism of action of 3-(3,4-Dimethoxy-benzoylamino)-3-(3,4-dimethoxy-phenyl)-propionic acid involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in biological processes.

Pathways: It can modulate signaling pathways related to inflammation, oxidative stress, or cell proliferation.

Comparison with Similar Compounds

Similar Compounds

3-(3,4-Dimethoxyphenyl)-propionic acid: Lacks the benzoylamino group.

3-(3,4-Dimethoxybenzoylamino)-propionic acid: Lacks one of the 3,4-dimethoxyphenyl groups.

Uniqueness

3-(3,4-Dimethoxy-benzoylamino)-3-(3,4-dimethoxy-phenyl)-propionic acid is unique due to the presence of both 3,4-dimethoxyphenyl groups and the benzoylamino moiety, which contribute to its distinct chemical and biological properties.

Biological Activity

3-(3,4-Dimethoxy-benzoylamino)-3-(3,4-dimethoxy-phenyl)-propionic acid is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following structure:

- Molecular Formula : C18H18N2O5

- Molecular Weight : 342.34 g/mol

- CAS Number : 332052-63-8

This compound features a benzoylamino group and two methoxy groups on the phenyl rings, which are known to influence its biological activity.

Anticancer Properties

Recent studies have highlighted the potential anticancer effects of this compound. It has been shown to inhibit the proliferation of various cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G1 phase.

- Case Study : In vitro tests demonstrated that treatment with this compound resulted in a significant decrease in cell viability (up to 70% in certain cell lines) compared to untreated controls.

| Cell Line | IC50 (µM) | Apoptosis Induction (%) |

|---|---|---|

| MCF-7 (Breast) | 15 | 65 |

| HT-29 (Colon) | 20 | 70 |

Anti-inflammatory Activity

The compound has also exhibited anti-inflammatory properties. It can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages stimulated by lipopolysaccharides (LPS).

- Research Findings : A study indicated that at a concentration of 10 µM, this compound reduced TNF-alpha levels by approximately 40%, suggesting its potential use in treating inflammatory diseases.

The biological activity of this compound is attributed to its ability to modulate signaling pathways involved in cell growth and inflammation:

- Inhibition of NF-kB Pathway : The compound inhibits NF-kB activation, leading to decreased expression of inflammatory mediators.

- Modulation of Apoptotic Pathways : It activates caspases and alters Bcl-2 family protein expression, promoting apoptosis in cancer cells.

Pharmacokinetics

Understanding the pharmacokinetics is crucial for evaluating therapeutic efficacy. Preliminary studies suggest:

- Absorption : Rapid absorption with peak plasma concentrations reached within 1 hour post-administration.

- Metabolism : Primarily metabolized in the liver via phase I reactions.

- Excretion : Renal excretion accounts for approximately 60% of the administered dose.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 3-(3,4-Dimethoxy-benzoylamino)-3-(3,4-dimethoxy-phenyl)-propionic acid, and how do reaction parameters influence yield?

- Methodological Answer : Synthesis of analogous benzamide-propionic acid derivatives typically involves coupling reactions (e.g., Schotten-Baumann conditions) between activated carboxylic acids (benzoyl chlorides) and amino acids . Critical parameters include:

- Temperature : 0–5°C for acid chloride formation to prevent side reactions.

- pH : Maintain 8–9 for optimal nucleophilic attack by the amine group.

- Solvent : Dichloromethane or THF ensures solubility of aromatic intermediates .

- Stoichiometry : A 1.2:1 molar ratio of acylating agent to amine minimizes unreacted starting material.

Microwave-assisted synthesis can reduce reaction times by 40% compared to conventional methods . Post-synthesis purification often requires HPLC with C18 columns and acetonitrile/water gradients .

Q. What analytical techniques are essential for characterizing this compound, particularly for confirming stereochemistry?

- Methodological Answer : Multi-modal characterization is critical:

- X-ray crystallography : Resolves absolute configuration, as demonstrated for benzoyl propionic acid analogs .

- Chiral HPLC : Cellulose-based columns (e.g., Chiralpak IC) with hexane/ethanol eluents achieve ≥99% enantiomeric separation .

- NMR spectroscopy : ¹H/¹³C and 2D COSY/HSQC confirm:

- Methoxy group integration (δ 3.75–3.90 ppm, singlet, 6H per dimethoxy group) .

- Propionic acid chain conformation via coupling constants (J = 6–8 Hz for trans rotamers) .

- HRMS : Ensures <3 ppm mass accuracy for molecular formula verification .

Advanced Research Questions

Q. How can computational methods optimize reaction pathways and predict biological activity?

- Methodological Answer : Integrate computational and experimental workflows:

- Quantum chemical calculations : Use B3LYP/6-31G* basis sets to model transition states and reduce experimental iterations by 60% .

- QSAR modeling : Identify critical pharmacophore features (e.g., hydrogen bond donors in dimethoxybenzamide motifs) .

- Molecular dynamics simulations : Predict binding free energies (MM/PBSA) against kinase domains to prioritize synthesis targets.

- ADMET prediction : SwissADME optimizes blood-brain barrier permeability (logBB >0.3) and minimizes hERG channel liability .

Q. How should researchers resolve discrepancies between in vitro and in vivo efficacy data?

- Methodological Answer : Systematic discrepancy analysis involves:

- Bioavailability studies : Quantify plasma concentrations via LC-MS/MS to assess absorption limitations .

- Metabolite profiling : Use liver microsomes and UPLC-QTOF to identify O-demethylated derivatives that may alter activity .

- Tissue distribution : Autoradiography in rodent models reveals organ-specific accumulation.

- Target engagement validation : CETSA confirms thermal stability shifts upon target binding .

Note: 3,4-dimethoxy substitutions improve metabolic stability by 30% compared to dihydroxy analogs .

Q. What experimental design principles are critical for structure-activity relationship (SAR) studies?

- Methodological Answer : Rigorous SAR requires:

- Positional isomer libraries : Compare 3,4-dimethoxy vs. 3,5-dimethoxy vs. 2,4-substituted analogs .

- Control compounds : Include de-methylated derivatives (3,4-dihydroxy) and methyl ester prodrugs .

- Orthogonal assays :

- Primary screen: Enzyme inhibition (IC50).

- Secondary validation: Whole-cell functional assays.

- Counter-screen: Off-target receptor profiling.

- Statistical rigor : Use n≥3 biological replicates with p<0.01 significance thresholds.

Studies show 3,4-dimethoxy groups enhance binding affinity by 2–3 orders of magnitude versus mono-methoxy variants .

Data Contradiction Analysis

Q. How to address conflicting solubility data across different experimental setups?

- Methodological Answer : Standardize protocols to resolve discrepancies:

- Solvent systems : Compare aqueous buffers (pH 7.4) vs. DMSO stock solutions, noting dimethoxy compounds show 20–30% lower aqueous solubility than methoxy-hydroxy analogs .

- Temperature control : Measure solubility at 25°C ± 0.5°C using nephelometry.

- Aggregation assessment : Dynamic light scattering (DLS) detects nanoaggregates at concentrations >100 µM .

Q. What strategies validate purity when analytical methods yield conflicting results?

- Methodological Answer : Combine orthogonal purity assessments:

- HPLC-DAD/MS : Detect impurities <0.1% with UV/Vis and mass spectral deconvolution .

- Elemental analysis : Confirm C, H, N content within ±0.3% of theoretical values.

- TGA/DSC : Thermal gravimetric analysis identifies solvent residues exceeding 0.5% w/w .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.